molecular formula C18H19NO2 B3158884 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine CAS No. 860648-78-8

4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine

Cat. No.: B3158884
CAS No.: 860648-78-8
M. Wt: 281.3 g/mol
InChI Key: CGPHSIXFFYTXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. The compound has a molecular formula of C18H19NO2 and a molecular weight of 281.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine typically involves the reaction of 2-(2-propynyloxy)-1-naphthaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a similar morpholine ring structure.

    2-(2-Propynyloxy)-1-naphthaldehyde: A precursor in the synthesis of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine.

Uniqueness

This compound is unique due to its combination of a naphthyl group and a morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-prop-2-ynoxynaphthalen-1-yl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-11-21-18-8-7-15-5-3-4-6-16(15)17(18)14-19-9-12-20-13-10-19/h1,3-8H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPHSIXFFYTXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine
Reactant of Route 2
Reactant of Route 2
4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine
Reactant of Route 3
Reactant of Route 3
4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine
Reactant of Route 4
Reactant of Route 4
4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine
Reactant of Route 6
Reactant of Route 6
4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.